molecular formula C4H6ClFN2S B2629926 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1848253-55-3

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2629926
CAS No.: 1848253-55-3
M. Wt: 168.61
InChI Key: UAXZTPAWUNUZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoromethyl group attached to the thiazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride typically involves the introduction of a fluoromethyl group into the thiazole ring. One common method is the reaction of 2-aminothiazole with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    2-Aminothiazole: Lacks the fluoromethyl group, making it less reactive in certain chemical reactions.

    4-Methyl-1,3-thiazol-2-amine: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical properties.

Uniqueness: The presence of the fluoromethyl group in 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride imparts unique reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(fluoromethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXZTPAWUNUZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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